

An In-depth Technical Guide to the Spectroscopic Analysis of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Piperidine-2-carbaldehyde*

Cat. No.: *B177073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Piperidine-2-carbaldehyde** (CAS No. 144876-20-0). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the characterization of this and similar piperidine derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Piperidine-2-carbaldehyde**. These values are estimations and should be confirmed by experimental analysis.

Table 1: Expected ^1H NMR Spectroscopic Data for **Piperidine-2-carbaldehyde**

Chemical Shift (δ) (ppm)	Multiplicity	Assignment	Notes
~9.5 - 9.7	Singlet (s) or Doublet (d)	Aldehyde proton (-CHO)	The aldehyde proton is highly deshielded. It may appear as a singlet or a doublet due to coupling with the adjacent C2 proton.
~3.0 - 3.2	Multiplet (m)	H-2	The proton on the carbon bearing the aldehyde group.
~2.6 - 3.0	Multiplet (m)	H-6 (equatorial & axial)	Protons on the carbon adjacent to the nitrogen.
~1.2 - 1.9	Multiplet (m)	H-3, H-4, H-5	The remaining methylene protons of the piperidine ring.
Variable	Broad Singlet (br s)	N-H	The chemical shift is dependent on solvent and concentration. May exchange with D ₂ O.

Table 2: Expected ¹³C NMR Spectroscopic Data for **Piperidine-2-carbaldehyde**

Chemical Shift (δ) (ppm)	Assignment	Notes
~200 - 205	C=O (Aldehyde)	The carbonyl carbon is significantly deshielded.
~60 - 65	C-2	The carbon atom attached to the aldehyde group.
~45 - 50	C-6	The carbon atom adjacent to the nitrogen.
~20 - 35	C-3, C-4, C-5	The remaining methylene carbons of the piperidine ring.

Table 3: Expected IR Spectroscopic Data for **Piperidine-2-carbaldehyde**

Wavenumber (cm^{-1})	Intensity	Assignment
~3300 - 3400	Medium, Broad	N-H Stretch
~2930, ~2850	Strong	C-H Stretch (Aliphatic)
~2720	Weak	C-H Stretch (Aldehyde)
~1720 - 1740	Strong	C=O Stretch (Aldehyde)
~1100 - 1200	Medium	C-N Stretch

Table 4: Expected Mass Spectrometry Data for **Piperidine-2-carbaldehyde**

m/z	Fragmentation	Notes
113	[M] ⁺	Molecular ion peak.
112	[M-H] ⁺	Loss of a hydrogen radical.
84	[M-CHO] ⁺	Loss of the formyl group, a common fragmentation for aldehydes. This corresponds to the piperidine ring fragment.
56	Further fragmentation of the piperidine ring.	

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

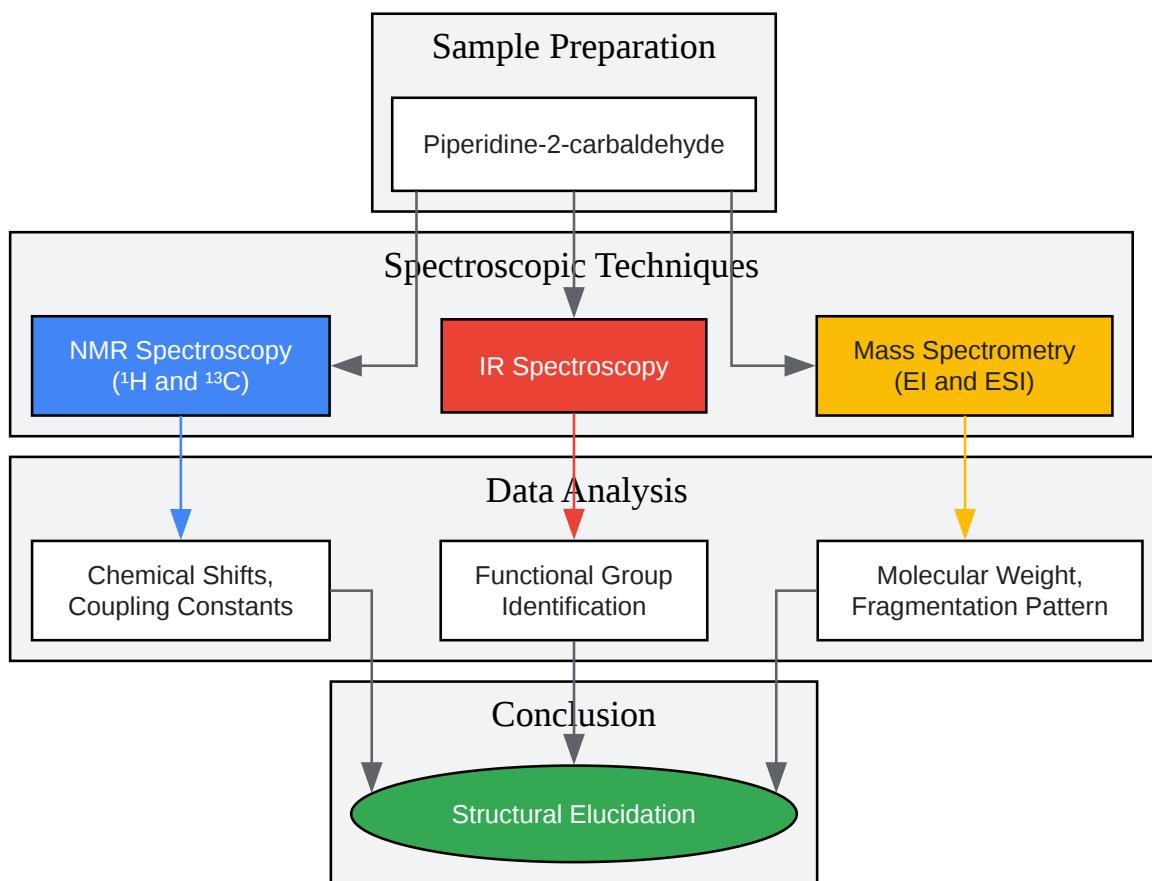
2.1 NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Piperidine-2-carbaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard pulse-acquire sequence.
 - Number of Scans: 16 to 64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Referencing: The residual solvent peak is used as an internal standard.

- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse-acquire sequence.
 - Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
 - Referencing: The solvent peak is used as an internal standard.

2.2 IR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.


2.3 Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- ESI-MS Protocol (for soft ionization):
 - Ionization Mode: Positive ion mode is typically used for piperidines due to the basicity of the nitrogen atom.
 - Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
 - MS Scan: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500) to identify the protonated molecule $[M+H]^+$.
 - MS/MS Scan: For structural elucidation, select the $[M+H]^+$ ion as the precursor ion and perform a product ion scan to observe the fragmentation pattern. The collision energy should be optimized to obtain a rich fragmentation spectrum.
- EI-MS Protocol (for fragmentation analysis):
 - Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Ionization Energy: Standard 70 eV.
 - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of **Piperidine-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **Piperidine-2-carbaldehyde**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Analysis of Piperidine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177073#spectroscopic-data-for-piperidine-2-carbaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com